molecular formula C9H11N3 B8480519 1,4-Dimethyl-1H-indazol-6-amine

1,4-Dimethyl-1H-indazol-6-amine

Cat. No. B8480519
M. Wt: 161.20 g/mol
InChI Key: KUKARBLSBTZYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299056B2

Procedure details

1,4-Dimethyl-6-nitro-1H-indazole. 4-Methyl-6-nitro-1H-indazole (0.75 g, 4.23 mmol) was dissolved in N,N-dimethylformamide (10 mL). Sodium hydride (0.203 g, 5.08 mmol, 60% dispersion in mineral oil) was then added at ambient temperature. After 15 minutes, methyl iodide (0.318 mL, 5.08 mmol) in N,N-dimethylformamide (0.5 mL) was added dropwise to the solution and allowed to stir at ambient temperature. After 2 h, LCMS analysis showed two peaks in the UV trace, both with the same product masses as geometric isomers. The solution was condensed under reduced pressure to give a brown solid. The solid was diluted with water (25 mL) and sonicated for 5 minutes. The resultant solid was filtered and washed with additional water followed by hexanes to afford a tan solid. The solid was purified via column chromatography (Biotage, eluting with 0-100% ethyl acetate in hexanes) to afford the title compound (0.480 g, 2.51 mmol, 59% yield) as verified via 1H NMR and NOE NMR. NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 4.18 (Irradiate peak). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.55 (s, 1H), 8.35 (s, 1H), 7.77 (s, 1H), 4.18 (s, 3H), 2.66 (s, 3H); MS (ESI) m/z 192.4 [M+1]+.
Name
1,4-Dimethyl-6-nitro-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.203 g
Type
reactant
Reaction Step Three
Quantity
0.318 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:14])[CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[CH:4]=[N:3]1.CC1C=C([N+]([O-])=O)C=C2C=1C=NN2.[H-].[Na+].CI>CN(C)C=O.O>[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:14])[CH:7]=[C:8]([NH2:11])[CH:9]=2)[CH:4]=[N:3]1 |f:2.3|

Inputs

Step One
Name
1,4-Dimethyl-6-nitro-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC2=C(C=C(C=C12)[N+](=O)[O-])C
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
CC1=C2C=NNC2=CC(=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.203 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0.318 mL
Type
reactant
Smiles
CI
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
sonicated for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with additional water
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
CUSTOM
Type
CUSTOM
Details
The solid was purified via column chromatography (Biotage, eluting with 0-100% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1N=CC2=C(C=C(C=C12)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.51 mmol
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.